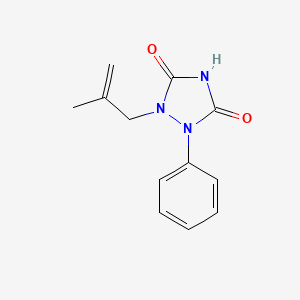
4-(5-Ethyl-2-hydroxybenzoyl)pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-Ethyl-2-hydroxybenzoyl)pyrazole is a chemical compound with the molecular formula C12H12N2O2 and a molecular weight of 216.24 g/mol . It belongs to the class of pyrazole derivatives, which are known for their diverse applications in various fields such as medicinal chemistry, agrochemistry, and material science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Ethyl-2-hydroxybenzoyl)pyrazole typically involves the reaction of hydrazine derivatives with acetylenic ketones . One common method includes the use of enaminones, hydrazines, and DMSO in the presence of Selectfluor to provide 1,4-disubstituted pyrazoles . The reaction conditions often require a catalyst, such as iodine, to facilitate the cascade reaction .
Industrial Production Methods
Industrial production methods for pyrazole derivatives, including this compound, often involve multicomponent reactions and the use of transition-metal catalysts . These methods are designed to be efficient and scalable, allowing for the large-scale production of the compound for various applications.
Análisis De Reacciones Químicas
Types of Reactions
4-(5-Ethyl-2-hydroxybenzoyl)pyrazole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine derivatives, acetylenic ketones, and various catalysts such as iodine and Selectfluor . The reaction conditions often involve specific temperatures and solvents to optimize the yield and purity of the products.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles and their derivatives, which can be further utilized in different applications .
Aplicaciones Científicas De Investigación
4-(5-Ethyl-2-hydroxybenzoyl)pyrazole has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 4-(5-Ethyl-2-hydroxybenzoyl)pyrazole involves its interaction with specific molecular targets and pathways. The compound can act as a weak base or acid, depending on the nature of its substituent groups . This allows it to participate in various biochemical reactions, potentially leading to its observed biological activities.
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds to 4-(5-Ethyl-2-hydroxybenzoyl)pyrazole include:
- 3-(5-Ethyl-2-hydroxybenzoyl)pyrazole
- 4-(5-Methyl-2-hydroxybenzoyl)pyrazole
- 4-(5-Ethyl-2-methoxybenzoyl)pyrazole
Uniqueness
What sets this compound apart from its similar compounds is its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl and hydroxy groups at specific positions on the benzoyl ring can lead to unique interactions with molecular targets, making it a valuable compound for various applications .
Propiedades
Número CAS |
288401-57-0 |
|---|---|
Fórmula molecular |
C12H12N2O2 |
Peso molecular |
216.24 g/mol |
Nombre IUPAC |
(5-ethyl-2-hydroxyphenyl)-(1H-pyrazol-4-yl)methanone |
InChI |
InChI=1S/C12H12N2O2/c1-2-8-3-4-11(15)10(5-8)12(16)9-6-13-14-7-9/h3-7,15H,2H2,1H3,(H,13,14) |
Clave InChI |
MWQUOKMHPIXZTL-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=C(C=C1)O)C(=O)C2=CNN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


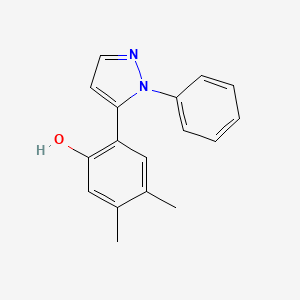
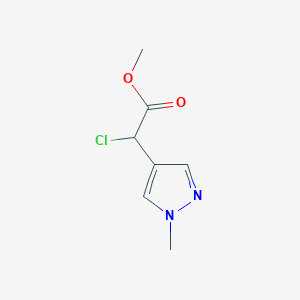

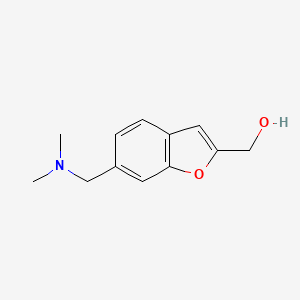
![4-(Difluoromethyl)benzo[d]oxazole-2-carbaldehyde](/img/structure/B12881240.png)
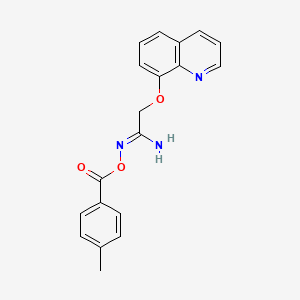

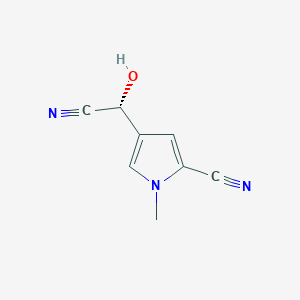
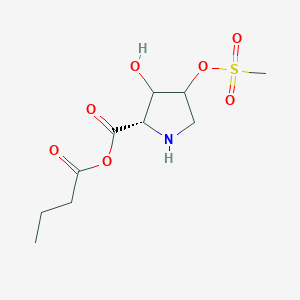
![1-(2-Phenylthieno[2,3-b]furan-5-yl)ethanone](/img/structure/B12881281.png)
![2-(Dibenzo[b,d]furan-2-carbonyl)benzoic acid](/img/structure/B12881283.png)


